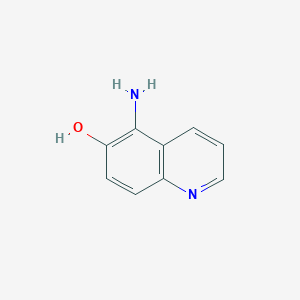

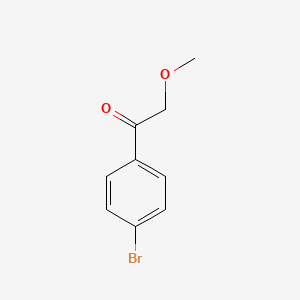

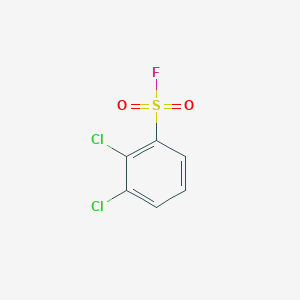

![molecular formula C15H9F2N5O3 B3039196 4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid CAS No. 2375420-34-9](/img/structure/B3039196.png)

4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid

説明

“4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid” is a compound with the molecular formula C15H9F2N5O3 . It is also known as DFP-10825 and is considered a promising compound for the treatment of cancer, inflammation, and microbial infections.

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: InChI=1S/C15H9F2N5O3/c16-9-5-8 (15 (24)25)12 (6-10 (9)17)19-14 (23)11-1-2-13 (21-20-11)22-4-3-18-7-22 . The compound has a molecular weight of 345.26 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.26 g/mol, an XLogP3-AA of 1.4, and a topological polar surface area of 110 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound also has a rotatable bond count of 4 .科学的研究の応用

Synthesis in Medicinal Chemistry

4,5-Difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid and its derivatives play a significant role in the field of medicinal chemistry. For example, in the synthesis of carbon-11-labeled CK1 inhibitors as potential PET radiotracers for Alzheimer's disease, similar compounds were used, highlighting the importance of such chemical structures in developing diagnostic tools for neurological disorders (Gao, Wang, & Zheng, 2018).

Role in Crystal Structure Formation

The compound is also relevant in the study of crystal structures. Research involving tetrafluoroterephthalic acid with a series of N-containing heterocycles, including compounds similar to this compound, has shown the formation of novel crystals through hydrogen bonding and weak intermolecular interactions (Wang, Hu, Wang, Liu, & Huang, 2014).

Antimicrobial Applications

In addition, similar compounds have demonstrated antimicrobial activities, which is a significant aspect of pharmaceutical research. For instance, a study on benzoimidazole moiety derivatives, which are structurally related to this compound, showed effectiveness against various bacteria and fungi (Abd El-Meguid, 2014).

作用機序

Target of Action

The primary target of SR-717 is the Stimulator of Interferon Genes (STING) . STING is a signaling protein that plays a critical role in innate immunity and is involved in various biological processes, including antitumor immunity .

Mode of Action

SR-717 functions as a direct mimetic of the natural STING ligand cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) . It binds to STING, inducing the same “closed” conformation of STING . This binding leads to the activation of STING, which in turn triggers a cascade of immune responses .

Result of Action

SR-717 has demonstrated significant antitumor activity . It promotes the activation of CD8+ T cells, natural killer cells, and dendritic cells in relevant tissues . It also facilitates antigen cross-priming and induces the expression of clinically relevant targets, including programmed cell death 1 ligand 1 (PD-L1), in a STING-dependent manner .

生化学分析

Biochemical Properties

SR-717 (free acid) plays a significant role in biochemical reactions. It interacts with the STING protein, a crucial component of the immune system . The compound induces the same closed conformation of STING, providing a pathway to explore systemic STING agonists in various contexts, including antitumor immunity .

Cellular Effects

SR-717 (free acid) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it induces the expression of PD-L1 in THP1 cells and in primary human peripheral blood mononuclear cells in a STING-dependent manner .

Molecular Mechanism

The molecular mechanism of action of SR-717 (free acid) involves its direct interaction with the STING protein . It functions as a direct mimetic of the natural STING ligand cGAMP that induces the same closed conformation of STING . This interaction leads to the activation of STING, thereby enhancing the immune response .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, SR-717 (free acid) shows consistent effects on cellular function . It is stable and does not degrade quickly, making it suitable for long-term in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of SR-717 (free acid) vary with different dosages . At a dosage of 30 mg/kg, administered intraperitoneally once per day for one week, it showed significant antitumor activity in mice .

Metabolic Pathways

SR-717 (free acid) is involved in the cGAS-STING pathway, a crucial metabolic pathway in the immune response . It interacts with the STING protein, which is a part of this pathway .

特性

IUPAC Name |

4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O3/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22/h1-7H,(H,19,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVQIJGIZVRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)O)F)F)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

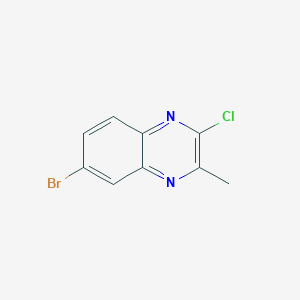

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)

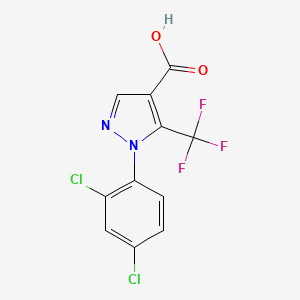

![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)